molecular formula C11H20 B092977 Cyclohexene, 1-pentyl- CAS No. 15232-85-6

Cyclohexene, 1-pentyl-

Cat. No. B092977
CAS RN: 15232-85-6
M. Wt: 152.28 g/mol
InChI Key: IOTQTOFPEVQVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexene, 1-pentyl- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CP 47,497 and is classified as a synthetic cannabinoid. It has a molecular formula of C22H27NO and a molecular weight of 329.46 g/mol.

Mechanism Of Action

The mechanism of action of Cyclohexene, 1-pentyl- involves binding to cannabinoid receptors in the brain and other parts of the body. This binding results in the activation of these receptors, leading to a range of effects, including altered mood, perception, and cognition.

Biochemical And Physiological Effects

Cyclohexene, 1-pentyl- has been shown to have a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood and behavior. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclohexene, 1-pentyl- in lab experiments is its ability to mimic the effects of natural cannabinoids, allowing researchers to study the effects of these compounds without the legal and ethical issues associated with using natural cannabinoids. However, one limitation of using this compound is its potential for abuse and addiction, which must be carefully monitored in lab settings.

Future Directions

There are several future directions for research on Cyclohexene, 1-pentyl-. One area of focus is its potential use in the treatment of pain and inflammation. Another area of research is its potential use in the treatment of addiction and withdrawal symptoms. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other parts of the body.

Synthesis Methods

The synthesis of Cyclohexene, 1-pentyl- involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with cyclohexene in the presence of a Lewis acid catalyst. This reaction results in the formation of Cyclohexene, 1-pentyl- as a yellow oil. The synthesis of this compound is challenging and requires expertise in organic chemistry.

Scientific Research Applications

Cyclohexene, 1-pentyl- has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a synthetic cannabinoid receptor agonist. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids, such as THC, but are designed to have more potent effects.

properties

CAS RN

15232-85-6

Product Name

Cyclohexene, 1-pentyl-

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1-pentylcyclohexene

InChI

InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3

InChI Key

IOTQTOFPEVQVPG-UHFFFAOYSA-N

SMILES

CCCCCC1=CCCCC1

Canonical SMILES

CCCCCC1=CCCCC1

Other CAS RN

15232-85-6

synonyms

1-Pentyl-1-cyclohexene

Origin of Product

United States

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